Quinupristin

描述

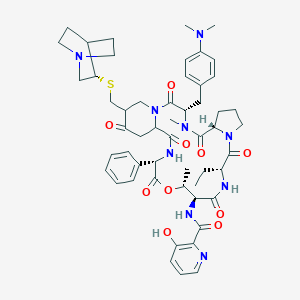

奎奴普林是一种从普里斯替霉素I衍生而来的链霉菌素类抗生素。 它主要与达福普里斯汀联合使用,治疗由耐万古霉素肠球菌引起的严重感染以及复杂的皮肤和皮肤结构感染 . 该组合以商品名Synercid上市 .

准备方法

奎奴普林通过一系列化学反应从普里斯替霉素I合成。 工业生产涉及发酵链霉菌属普里斯替霉素菌以生产普里斯替霉素I,然后对其进行化学修饰以获得奎奴普林 . 反应条件通常涉及使用特定的溶剂和催化剂来促进转化。

化学反应分析

奎奴普林会经历各种化学反应,包括:

氧化: 奎奴普林可以被氧化形成不同的代谢产物。

还原: 它可以在特定条件下被还原,产生其他衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及各种催化剂。 这些反应形成的主要产物通常是具有抗菌活性的活性代谢产物 .

科学研究应用

Treatment of Vancomycin-Resistant Enterococcus faecium (VREF)

Quinupristin/dalfopristin is notably effective against VREF, a significant concern in clinical settings due to its resistance to vancomycin. Two pivotal studies demonstrated its efficacy:

- Study Overview : A total of 396 patients with VREF infections were treated with this compound/dalfopristin. The regimen involved 7.5 mg/kg administered intravenously every 8 hours.

- Clinical Outcomes : The clinical success rate was reported at 73.6%, with a bacteriological success rate of 70.5%. The overall success rate combining both clinical and bacteriological outcomes was approximately 65.8% .

Complicated Skin and Skin Structure Infections

This compound/dalfopristin has been evaluated for its efficacy in treating complicated skin and skin structure infections (cSSSI):

- Clinical Trials : Two randomized, multicenter trials compared this compound/dalfopristin with standard treatments (cefazolin, oxacillin, or vancomycin). A total of 893 patients were enrolled.

- Results : The clinical success rates were comparable between this compound/dalfopristin (68.2%) and the comparator group (70.7%), despite a higher incidence of drug-related adverse events in the this compound group .

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

While this compound/dalfopristin is not primarily indicated for MRSA, some studies suggest potential effectiveness when used in combination with other antibiotics:

- Case Studies : Small case studies have indicated that combining this compound-dalfopristin with vancomycin may yield positive outcomes in treating MRSA infections .

In Vitro Activity Against Multidrug-Resistant Gram-Positive Organisms

This compound/dalfopristin exhibits potent activity against a variety of multidrug-resistant gram-positive pathogens:

- Antimicrobial Spectrum : In vitro studies have shown it to be effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Enterococcus species, with an MIC90 of less than or equal to 1 μg/mL for most strains tested .

Safety Profile and Adverse Effects

The safety profile of this compound/dalfopristin has been generally favorable but includes some notable adverse effects:

- Common Adverse Events : The most frequently reported side effects include arthralgias (9.1%) and myalgias (6.6%). Venous adverse events were more common in patients receiving this compound/dalfopristin compared to those on comparator regimens .

Data Summary Table

| Application Area | Clinical Success Rate | Bacteriological Success Rate | Notable Adverse Effects |

|---|---|---|---|

| Vancomycin-Resistant Enterococcus faecium | 73.6% | 70.5% | Arthralgias (9.1%), Myalgias (6.6%) |

| Complicated Skin Infections | 68.2% | Not specified | Higher venous adverse events (66%) |

| Potential MRSA Treatment | Variable | Not specified | Limited data on adverse effects |

作用机制

奎奴普林通过抑制细菌核糖体中蛋白质合成的后期阶段来发挥其抗菌作用。 它与50S核糖体亚基结合,阻止多肽链的延伸,导致不完整的链被释放 . 这种作用导致细菌细胞死亡或停滞。

相似化合物的比较

奎奴普林通常与其他链霉菌素类抗生素进行比较,例如达福普里斯汀和普里斯替霉素。虽然奎奴普林和达福普里斯汀联合使用以达到协同作用,但普里斯替霉素单独使用。 奎奴普林和达福普里斯汀的联合使用在治疗由耐万古霉素肠球菌引起的感染方面独一无二,而其他链霉菌素无法有效治疗 .

类似的化合物包括:

达福普里斯汀: 另一种与奎奴普林联合使用的链霉菌素类抗生素。

普里斯替霉素: 奎奴普林的母体化合物。

维吉尼亚霉素: 一种与兽药中使用的链霉菌素类抗生素有关的抗生素.

生物活性

Quinupristin, a member of the streptogramin class of antibiotics, is primarily used in combination with dalfopristin (as Synercid) to treat serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and clinical case studies.

This compound works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and leading to bactericidal effects. The combination of this compound and dalfopristin exhibits synergistic activity, enhancing the overall antibacterial effect against resistant strains.

Antibacterial Efficacy

This compound/dalfopristin has shown significant activity against a range of Gram-positive pathogens, including:

- Staphylococcus aureus (including methicillin-resistant strains)

- Streptococcus pneumoniae

- Enterococcus faecium (vancomycin-resistant strains)

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound against various pathogens are as follows:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | ≤ 2 |

| Staphylococcus epidermidis | ≤ 2 |

| Streptococcus pneumoniae | ≤ 1 |

| Enterococcus faecalis | Variable |

| Enterococcus faecium | ≤ 1 |

These values indicate that this compound is effective even at low concentrations, particularly against resistant strains .

Pharmacodynamics

Pharmacodynamic studies have demonstrated that this compound/dalfopristin is bactericidal at higher concentrations. Time-kill studies reveal that at 4x MIC, this compound achieves a significant reduction in bacterial counts within hours:

- Post-Antibiotic Effect (PAE) : The PAE for this compound ranges from 3.9 to 9 hours depending on the bacterial strain. For example:

Clinical Case Studies

Several clinical studies highlight the efficacy and safety of this compound/dalfopristin in treating serious infections.

- Treatment of Vancomycin-Resistant Enterococcus (VREF) Infections :

- Comparative Efficacy in Skin and Skin Structure Infections :

Safety Profile

This compound/dalfopristin is generally well tolerated; however, it is associated with a higher incidence of venous adverse events compared to standard therapies. The rate of drug-related venous adverse events was reported at 66.2% , necessitating careful monitoring during treatment .

属性

IUPAC Name |

N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHRRGMBUAHGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N9O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1022.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method., The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro., The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis. | |

| Details | PMID:15059283, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC400760, Harms JM et al; BMC Biol 1 (April): 2-4 (2004) | |

| Record name | Quinupristin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow powder, White crystals in combination with methanol | |

CAS No. |

120138-50-3 | |

| Record name | Quinupristin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

approximately 200 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1390 | |

| Record name | Quinupristin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinupristin exert its antibacterial effect?

A1: this compound binds to the 50S ribosomal subunit of bacteria, specifically at a site distinct from dalfopristin's binding site. [] This binding inhibits bacterial protein synthesis. [, ]

Q2: What makes the combination of this compound and dalfopristin synergistic?

A2: Both this compound and dalfopristin inhibit protein synthesis, but their binding to different sites on the 50S ribosomal subunit results in a synergistic effect. This dual binding significantly enhances the inhibition of protein synthesis compared to either compound alone. [, , ]

Q3: Does this compound exhibit a post-antibiotic effect?

A3: Yes, this compound/dalfopristin demonstrates a post-antibiotic effect (PAE) ranging from 0.92 to 7.07 hours against various gram-positive organisms, including Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. This sustained inhibition of bacterial growth after drug exposure contributes to its efficacy. []

Q4: Is there information available on the molecular formula, weight, or spectroscopic data of this compound?

A4: The provided research papers primarily focus on the in vitro and in vivo activity, resistance mechanisms, and clinical efficacy of this compound/dalfopristin. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Q5: Are there specific recommendations regarding the material compatibility of this compound/dalfopristin for administration?

A5: this compound/dalfopristin is incompatible with sodium chloride solution and some other medications. [] Therefore, it is crucial to consult compatibility charts and guidelines for safe administration. []

Q6: What are the stability considerations for this compound/dalfopristin solutions?

A6: this compound/dalfopristin solutions, stabilized with methanesulfonic acid and maintained within a pH range of 3.5 to 5, exhibit improved stability. [] Freeze-drying is a common technique employed to preserve the stability of the formulation. []

Q7: Does this compound itself possess catalytic properties?

A7: this compound is not known to possess inherent catalytic properties. Its mechanism of action primarily involves binding to the 50S ribosomal subunit, rather than catalyzing a chemical reaction. [, ]

Q8: How do structural modifications of this compound affect its activity?

A9: While the research papers don't extensively discuss specific structural modifications, they highlight that this compound's interaction with the 50S ribosomal subunit is crucial for its activity. [, ] Any alteration affecting this binding could impact its potency and efficacy.

Q9: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound/dalfopristin?

A10: The use of methanesulfonic acid as a stabilizer and maintaining a specific pH range during formulation contribute to the stability of this compound/dalfopristin solutions. [] Freeze-drying is also a common method for enhancing its stability in a pharmaceutical preparation. []

Q10: What is the pharmacokinetic profile of this compound/dalfopristin?

A12: Following intravenous administration, this compound/dalfopristin demonstrates a linear correlation between dose and mean area under the curve. [] The mean half-life ranges from 1.27 to 1.53 hours, indicating a relatively rapid elimination from the bloodstream. []

Q11: How does peritoneal dialysis affect the pharmacokinetics of this compound/dalfopristin?

A13: Studies in patients undergoing continuous ambulatory peritoneal dialysis revealed no significant differences in the pharmacokinetic parameters of this compound and dalfopristin compared to healthy individuals. [] This suggests that dosage adjustments may not be necessary in this patient population.

Q12: Against which pathogens does this compound/dalfopristin show efficacy?

A14: this compound/dalfopristin displays potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and penicillin-resistant Streptococcus pneumoniae. [, , , , , , , , , , ]

Q13: Are there differences in the activity of this compound/dalfopristin against different Enterococcus species?

A15: this compound/dalfopristin exhibits higher activity against E. faecium compared to E. faecalis. [, , , , ] This difference highlights the importance of accurate species identification for appropriate treatment decisions.

Q14: What are the in vivo efficacy results of this compound/dalfopristin?

A16: Clinical trials and case reports show promising results for this compound/dalfopristin in treating severe infections caused by multidrug-resistant gram-positive bacteria, including MRSA and VREF. [, , , , , , ]

Q15: What are the known mechanisms of resistance to this compound/dalfopristin?

A17: Resistance mechanisms include enzymatic inactivation of this compound by virginiamycin B lyase (Vgb) and mutations in the L22 ribosomal protein affecting the binding of streptogramins. [, , ]

Q16: Is there cross-resistance between this compound/dalfopristin and other antibiotics?

A18: The use of virginiamycin, another streptogramin, in poultry has raised concerns about cross-resistance with this compound/dalfopristin. [] While the prevalence in humans remains low, it underscores the need for monitoring and prudent antibiotic use.

Q17: Can exposure to other streptogramins like virginiamycin contribute to this compound/dalfopristin resistance?

A19: Yes, studies have shown that virginiamycin use in poultry can select for E. faecium strains resistant to this compound/dalfopristin. [] While the prevalence of such resistant strains in humans remains relatively low, it highlights the potential risk of cross-resistance arising from the use of streptogramins in animals.

Q18: What are the common adverse events associated with this compound/dalfopristin?

A20: The most frequently reported adverse events include arthralgia, myalgia, and phlebitis at the infusion site. [, ] Appropriate administration techniques and monitoring can help minimize these effects.

Q19: What analytical methods are used to determine the concentration of this compound/dalfopristin?

A23: Researchers utilized high-performance liquid chromatography (HPLC) to assess the properties and stability of freeze-dried this compound/dalfopristin formulations. [] This technique enables accurate quantification of the drug in various matrices.

Q20: What is known about the dissolution and solubility of this compound/dalfopristin?

A25: The development of a water-soluble formulation for this compound/dalfopristin was crucial for its clinical application as an injectable antibiotic. [] Specific details regarding its dissolution rate and solubility in various media are not extensively discussed in the provided research.

Q21: What measures ensure the quality and consistency of this compound/dalfopristin?

A26: As a pharmaceutical product, this compound/dalfopristin undergoes rigorous quality control procedures during manufacturing to ensure consistency, safety, and efficacy. [] Although specific details are not provided in the research papers, these processes adhere to strict regulatory standards.

Q22: Are there studies on the immunogenicity, drug transporter interactions, or biodegradability of this compound/dalfopristin?

A22: While these aspects are important considerations for any drug, the provided research focuses on the antibacterial activity, clinical efficacy, and resistance mechanisms of this compound/dalfopristin. Information on immunogenicity, drug transporter interactions, or biodegradability is not included in these papers.

Q23: What are the alternatives to this compound/dalfopristin?

A28: The research emphasizes the importance of this compound/dalfopristin as a valuable treatment option for multidrug-resistant Gram-positive infections, especially when other antibiotics are ineffective. [, ] While alternative antibiotics might be considered, their efficacy may vary depending on the specific bacterial strain and resistance mechanisms involved.

Q24: Are there historical milestones in the development of this compound/dalfopristin?

A29: this compound/dalfopristin represents the first injectable streptogramin antibiotic, marking a significant milestone in the fight against antibiotic resistance. [] Its development and subsequent approval for clinical use expanded the treatment options for challenging Gram-positive infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。